molecular formula C8H11N3O3S B194310 4'-Epi Lamivudine CAS No. 139757-68-9

4'-Epi Lamivudine

Cat. No.: B194310
CAS No.: 139757-68-9
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-RNFRBKRXSA-N
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Description

Lamivudine epimer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161162
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139757-68-9
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: In Vitro Antiviral Activity & Profiling of 4'-Epi Lamivudine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro antiviral profile of 4'-Epi Lamivudine (also known as trans-lamivudine or the trans-diastereomer impurity). It is designed for researchers conducting impurity profiling, resistance mechanisms analysis, or nucleoside analog development.

Executive Summary & Structural Definition

4'-Epi Lamivudine represents the trans-diastereomer of the active pharmaceutical ingredient Lamivudine (3TC). While Lamivudine exists as the (-)-cis-(2R,5S) enantiomer, the "4'-Epi" designation refers to the inversion of configuration at the pseudo-sugar carbon carrying the hydroxymethyl group (analogous to the C4' position in natural nucleosides).

In the context of drug development and quality control (CMC), this compound is a critical process impurity (often designated as Impurity B in pharmacopeial monographs). Unlike the active drug, 4'-Epi Lamivudine exhibits negligible to non-existent antiviral activity against HIV and HBV. Understanding this lack of potency is essential for establishing purity specifications and understanding the stereochemical requirements of nucleoside kinases.

Structural Comparison
FeatureLamivudine (Active Drug)4'-Epi Lamivudine (Impurity)
Stereochemistry (2R, 5S) - cis(2R, 5R) - trans
Configuration Base and CH₂OH on same faceBase and CH₂OH on opposite faces
Key Role Potent NRTI (Chain Terminator)Inactive / Low-potency Impurity
CAS RN 134678-17-4139757-68-9 (generic trans)

Mechanistic Analysis: Why is 4'-Epi Lamivudine Inactive?

The antiviral efficacy of nucleoside analogs relies on three sequential steps: Cellular Entry , Intracellular Phosphorylation , and Target Binding (Reverse Transcriptase) . 4'-Epi Lamivudine fails primarily at the phosphorylation stage.

The Kinase Checkpoint (The "Gatekeeper")

Lamivudine is a prodrug. It must be phosphorylated to its triphosphate form (3TC-TP) to be active. The rate-limiting step is the first phosphorylation catalyzed by Deoxycytidine Kinase (dCK) .[1]

  • Mechanism: dCK is highly stereoselective. It efficiently binds the L-nucleoside configuration of Lamivudine because the cis-geometry mimics the natural substrate deoxycytidine in the active site.

  • Failure of 4'-Epi: The trans-geometry of 4'-Epi Lamivudine creates a steric clash within the dCK active site. The enzyme cannot efficiently position the 5'-hydroxyl group of the trans-isomer near the phosphate donor (ATP). Consequently, the drug remains unphosphorylated and inert.

Polymerase Exclusion

Even if trace amounts of 4'-Epi Lamivudine are phosphorylated to the triphosphate level (via non-specific kinases), the trans-geometry prevents effective incorporation into the viral DNA by the viral Reverse Transcriptase (RT). The spatial arrangement of the base relative to the triphosphate tail prevents the necessary "induced fit" required for catalysis.

Visualizing the Pathway Failure

The following diagram illustrates the divergent fates of the cis (active) and trans (inactive) isomers.

Lamivudine_Pathway Entry Cellular Entry (hCNT/hENT Transporters) Substrate Intracellular Pool Entry->Substrate dCK Deoxycytidine Kinase (dCK) Substrate->dCK Cis_Path Lamivudine (Cis) Stereochemical Fit dCK->Cis_Path High Affinity Trans_Path 4'-Epi Lamivudine (Trans) Steric Clash dCK->Trans_Path Low/No Affinity MP Monophosphate (3TC-MP) Cis_Path->MP Efficient Catalysis Result_Inactive No Phosphorylation (Metabolic Dead End) Trans_Path->Result_Inactive TP Triphosphate (Active 3TC-TP) MP->TP Cellular Kinases RT Viral Reverse Transcriptase TP->RT Result_Active DNA Chain Termination (Antiviral Effect) RT->Result_Active

Caption: Differential metabolic activation of Lamivudine isomers. The trans-isomer (4'-Epi) is rejected by dCK.

Experimental Protocol: Validating Inactivity

To confirm the identity of 4'-Epi Lamivudine as an inactive impurity, it must be screened alongside a positive control (Lamivudine). The following protocol uses the HepG2 2.2.15 cell line (stable HBV producer), which is the industry standard for HBV NRTI profiling.

Materials
  • Cell Line: HepG2 2.2.15 (stably transfected with HBV genome).

  • Media: DMEM/F12 + 10% Fetal Bovine Serum (FBS) + G418 (selection antibiotic).

  • Test Compounds:

    • Compound A: Lamivudine (Reference Standard, >99% purity).

    • Compound B: 4'-Epi Lamivudine (Target Impurity).

  • Readout: qPCR for extracellular HBV DNA (virion quantification).

Step-by-Step Methodology
  • Seeding: Seed HepG2 2.2.15 cells in 96-well collagen-coated plates at a density of

    
     cells/well. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of Lamivudine and 4'-Epi Lamivudine in fresh media.

    • Concentration Range: 0.001

      
      M to 100 
      
      
      
      M (Log10 steps).
    • Apply treatments in triplicate. Include a "No Drug" control (vehicle only).

  • Incubation: Incubate cells for 6 to 9 days .

    • Critical Step: Change media containing the fresh drug every 2-3 days to maintain stable drug pressure and prevent metabolic depletion.

  • Harvest: Collect cell culture supernatant (clarify by centrifugation at 1000g for 5 mins).

  • DNA Extraction: Extract viral DNA from 100

    
    L of supernatant using a commercial silica-column kit.
    
  • qPCR Quantification:

    • Target: HBV S-gene or Core gene.

    • Calculate copy number using a plasmid standard curve.

  • Cytotoxicity Counter-Screen (MTS/MTT): Run a parallel plate with the same drug concentrations but measure cell viability (MTS assay) at Day 6 to ensure any reduction in viral load is not due to cell death.

Expected Data Output

The following table summarizes the expected in vitro performance, derived from historical structure-activity relationship (SAR) data.

ParameterLamivudine (Active Control)4'-Epi Lamivudine (Test Article)Interpretation
EC₅₀ (HBV) 0.01 – 0.05

M
> 100

M (or Inactive)
>2000-fold potency difference confirms inactivity.
CC₅₀ (Cytotoxicity) > 200

M
> 200

M
Both isomers generally lack acute cytotoxicity in HepG2.
Selectivity Index > 4,000< 24'-Epi has no therapeutic window.

Synthesis of Findings & Implications

For drug development professionals, the inactivity of 4'-Epi Lamivudine dictates the following:

  • Impurity Limits: Because 4'-Epi Lamivudine is essentially pharmacologically inert (rather than toxic), the limits set in the API specification (typically <0.5% or <1.0%) are primarily driven by the need to maximize the effective dose of the active isomer, rather than safety concerns associated with off-target toxicity of this specific isomer.

  • Chiral Purity is Paramount: The dramatic loss of activity upon epimerization at the 4' (C5-oxathiolane) position underscores the exquisite stereospecificity of the nucleoside salvage pathway enzymes.

  • Resistance Profiling: 4'-Epi Lamivudine should not be used to assess viral resistance mutations (e.g., M184V), as it does not exert selective pressure on the virus.

References

  • Gilead Sciences, Inc. (2005).[2] Method of resolution and antiviral activity of 1,3-oxathiolane nucleoside enantiomers. US Patent 6,939,965.[2] Link

  • Schinazi, R. F., et al. (1992). Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes. Antimicrobial Agents and Chemotherapy, 36(3), 672–676. Link

  • Coates, J. A., et al. (1992). The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro. Antimicrobial Agents and Chemotherapy, 36(1), 202–205. Link

  • Sabini, E., et al. (2007).[1] Nonenantioselectivity property of human deoxycytidine kinase explained by structures of the enzyme in complex with L- and D-nucleosides. Journal of Medicinal Chemistry, 50(13), 3004–3014. Link

  • Van Rompay, A. R., et al. (2000). Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture. Journal of Viral Hepatitis, 7(4), 293-301. Link

Sources

Stereochemical Control in Nucleoside Analogs: The Technical Profile of 4'-Epi Lamivudine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Epi Lamivudine (also identified as trans-lamivudine) represents the diastereomeric counterpart to the clinically ubiquitous antiretroviral Lamivudine (3TC).[1] While Lamivudine exists as the (-)-cis enantiomer, the 4'-epi analog possesses a trans configuration between the cytosine base and the hydroxymethyl group on the oxathiolane ring.

This technical guide analyzes 4'-Epi Lamivudine not merely as a synthesis impurity, but as a critical molecular probe for defining the stereochemical constraints of the HIV-1 Reverse Transcriptase (RT) active site.[1] Understanding the differential binding kinetics, phosphorylation efficiency, and chain-termination capability of the trans-isomer provides essential insights for next-generation Nucleoside Reverse Transcriptase Inhibitor (NRTI) design.[1]

Structural & Stereochemical Architecture

The pharmacological divergence between Lamivudine and its 4'-epi analog stems entirely from the geometric arrangement of the 1,3-oxathiolane ring.

Comparative Configuration

In the oxathiolane ring system, the "sugar" mimicry relies on the positioning of the pseudo-anomeric carbon (C5) and the hydroxymethyl-bearing carbon (C2).

FeatureLamivudine (3TC)4'-Epi Lamivudine (Trans-3TC)
Stereochemistry (-)-cis-(2R, 5S)(+/-)-trans-(2S, 5S) or (2R, 5R)
Geometry Base and CH₂OH on same faceBase and CH₂OH on opposite faces
Ring Pucker C3'-endo mimic (South conformation)C2'-endo mimic (North conformation)
RT Affinity High (Active Site Compatible)Low (Steric Clash)
The "Epi" Designation

In standard nucleoside numbering, the hydroxymethyl group resides at C4'. Therefore, inversion of the relative stereochemistry at this position relative to the base (C1') results in the "4'-epi" designation. In the context of 3TC synthesis, this manifests as the trans-diastereomer.

Stereochemistry Precursor Racemic Oxathiolane Intermediate Glycosylation Glycosylation (Silylated Cytosine + Lewis Acid) Precursor->Glycosylation Coupling Cis Cis-Isomer (Racemic) (Therapeutic Precursor) Glycosylation->Cis Kinetic Product Trans Trans-Isomer (Racemic) (4'-Epi Lamivudine) Glycosylation->Trans Thermodynamic Product Resolution Enzymatic/Chiral Resolution Cis->Resolution ActiveDrug (-)-Cis-Lamivudine (3TC) Resolution->ActiveDrug Isolation of (-)-enantiomer

Figure 1: Synthetic bifurcation showing the origin of the 4'-Epi (Trans) congener during nucleoside analog production.[1]

Mechanism of Action: The Stereochemical Gate

The efficacy of an NRTI is governed by three checkpoints: Cellular Uptake, Intracellular Phosphorylation, and RT Inhibition. 4'-Epi Lamivudine fails primarily at the phosphorylation and incorporation stages due to geometric exclusion.

Kinase Discrimination

Lamivudine is activated by Deoxycytidine Kinase (dCK) .[1] The enzyme's active site requires a specific spatial relationship between the base and the 5'-OH (hydroxymethyl) group to catalyze the initial phosphorylation to the monophosphate.

  • Cis-3TC: Fits the dCK substrate pocket, mimicking dC.[1]

  • Trans-3TC (4'-Epi): The trans geometry distances the 5'-OH from the ATP-binding domain when the base is docked, drastically reducing

    
    .
    
Reverse Transcriptase Steric Exclusion

Even if phosphorylated, the triphosphate of 4'-Epi Lamivudine faces a "steric gate" within the HIV-1 RT active site.[1]

  • Binding: The trans orientation forces the oxathiolane ring to clash with the conserved YMDD motif and the primer grip region.

  • Incorporation: The 3'-end of the primer cannot be optimally aligned for nucleophilic attack on the

    
    -phosphate of the incoming inhibitor.
    

Mechanism Entry Cellular Entry (Equilibrative Transporters) dCK Deoxycytidine Kinase (Rate Limiting Step) Entry->dCK MP_Cis 3TC-MP (Cis-Monophosphate) dCK->MP_Cis High Efficiency MP_Trans Epi-3TC-MP (Trans-Monophosphate) dCK->MP_Trans High Km / Low Vmax Kinase2 NMP/NDP Kinases MP_Cis->Kinase2 MP_Trans->Kinase2 TP_Cis 3TC-TP (Active Inhibitor) Kinase2->TP_Cis TP_Trans Epi-3TC-TP (Inactive/Weak) Kinase2->TP_Trans RT HIV Reverse Transcriptase Incorporation TP_Cis->RT TP_Trans->RT ChainTerm Chain Termination (Viral Replication Halted) RT->ChainTerm Exclusion Steric Exclusion (No Inhibition) RT->Exclusion

Figure 2: Differential metabolic activation and pharmacodynamics of Cis vs. Trans (Epi) Lamivudine.

Experimental Protocols

To utilize 4'-Epi Lamivudine as a reference standard or to quantify it as an impurity, precise analytical methods are required.[1]

Protocol A: Chiral HPLC Separation

Separating the cis and trans diastereomers requires a method capable of resolving geometric isomers, while separating the (+) and (-) enantiomers requires chiral stationary phases.

Objective: Quantify 4'-Epi Lamivudine (Trans) in a bulk Lamivudine (Cis) sample.

Reagents:

  • Mobile Phase: Methanol : 0.1% Diethylamine (DEA) or Triethylamine (TEA) in Water (Polar Organic Mode).[1]

  • Column: Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica (e.g., Chiralpak IC or Lux Cellulose-5).[1]

  • Detection: UV @ 270 nm.[1]

Workflow:

  • Preparation: Dissolve 10 mg of sample in 10 mL of Mobile Phase (1 mg/mL).

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Injection: Inject 10 µL of sample.

  • Elution Order:

    • Peak 1: (+)-Trans (Epi)[1]

    • Peak 2: (-)-Trans (Epi)

    • Peak 3: (+)-Cis[1]

    • Peak 4: (-)-Cis (Active Lamivudine)[1]

    • Note: Elution order may vary based on specific column polysaccharide chemistry.

Acceptance Criteria:

  • Resolution (

    
    ) between Cis and Trans peaks > 2.0.[1]
    
  • Tailing factor < 1.5.[1]

Protocol B: In Vitro Reverse Transcriptase Inhibition Assay

This assay validates the lack of potency of the 4'-Epi isomer compared to the drug.

Reagents:

  • Recombinant HIV-1 Reverse Transcriptase.[1]

  • Template/Primer: Poly(rA) / Oligo(dT).[1]

  • Substrates: [3H]-dTTP (Radiolabeled tracer) + Unlabeled dTTP.

  • Inhibitors: 3TC-Triphosphate (Control) and 4'-Epi-3TC-Triphosphate (Test).[1] Note: Use triphosphates for cell-free enzyme assays; use parent nucleoside for cell-based assays.

Step-by-Step:

  • Master Mix: Prepare reaction buffer (50 mM Tris-HCl pH 7.8, 6 mM MgCl₂, 1 mM DTT, 80 mM KCl).

  • Primer Annealing: Mix Poly(rA) and Oligo(dT) in buffer, heat to 65°C for 5 min, cool slowly to RT.

  • Enzyme Activation: Incubate RT (0.5 U) with template/primer for 10 min at 37°C.

  • Inhibitor Addition: Add serial dilutions of 3TC-TP and Epi-3TC-TP (0.01 µM to 100 µM).

  • Start Reaction: Initiate by adding [3H]-dTTP mixture.[1]

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop reaction with cold 10% TCA (Trichloroacetic acid).

  • Filtration: Harvest precipitates on glass fiber filters (GF/C).

  • Quantification: Measure incorporated radioactivity via liquid scintillation counting.[1]

Data Analysis:

  • Plot % Activity vs. Log[Inhibitor].

  • Calculate

    
    .[1][2]
    
  • Expected Result: 3TC-TP

    
    .[1] Epi-3TC-TP 
    
    
    
    (Significantly lower potency).[1]

Synthesis & Purification Challenges

The synthesis of Lamivudine typically involves the condensation of cytosine with a 1,3-oxathiolane derivative.[1] This reaction is not fully stereoselective.[1]

The Challenge of Diastereoselectivity

The glycosylation of the silylated base with the oxathiolane acetate/benzoate yields a racemic mixture of cis and trans isomers.

  • Lewis Acid Influence: Using

    
     or TMSI favors the thermodynamic product.[1]
    
  • Ratio: Typical crude ratios are 1:1 to 2:1 (Cis:Trans).[1]

Removal of 4'-Epi Lamivudine

Since the trans isomer is an impurity:

  • Crystallization: The cis and trans isomers have different solubility profiles in alcohols (Ethanol/Methanol).[1] Fractional crystallization often removes the bulk of the trans isomer.

  • Enzymatic Resolution: Cytidine deaminase can be used to selectively deaminate specific isomers if cytosine analogs are used, though physical separation is standard for 3TC.[1]

  • Salicylate Derivatization: Formation of specific salts (e.g., with menthol derivatives or chiral acids) can precipitate the desired (-)-cis form.[1]

References

  • Perry, C. M., & Faulds, D. (1997).[1][3] Lamivudine.[1][3][4][5][6][7][8][9][10][11] A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection. Drugs, 53(4), 657-680.[1][3] Link

  • Coates, J. A., et al. (1992).[1] (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro.[1] Antimicrobial Agents and Chemotherapy, 36(1), 202-205.[1] Link

  • Sarafianos, S. G., et al. (1999).[1] Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids.[1] Proceedings of the National Academy of Sciences, 96(18), 10027-10032.[1] Link[1]

  • Gao, H., et al. (2021).[1] Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review, 13(9), 158-163.[1] Link

  • Liotta, D. C., et al. (2016).[1][6] Method for the synthesis of lamivudine and emtricitabine.[1] U.S. Patent No.[1] 9,242,987.[1] Link

Sources

The Stereochemical Imperative: Discovery and SAR of Lamivudine and its 4'-Epimer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Structure-Activity Relationship (SAR) of 4'-Epi Lamivudine (Trans-3TC) vs. Lamivudine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Chiral Challenge

The discovery of Lamivudine (3TC) was a watershed moment in antiviral nucleoside chemistry, not merely for its potency against HIV and HBV, but for its role in overturning the "dogma" of chirality. Historically, only D-nucleosides (natural configuration) were considered active. The discovery process involved the synthesis and separation of four distinct stereoisomers: the (+)-enantiomer, the (-)-enantiomer (3TC), and their respective 4'-epimers (the trans-diastereomers).

This guide provides a technical deep-dive into the 4'-Epi Lamivudine (chemically defined as the trans-isomer of 2'-deoxy-3'-thiacytidine). We analyze why the 4'-epimer failed as a drug candidate while its cis-counterpart succeeded, detailing the synthetic resolution protocols, the molecular mechanism of failure (SAR), and the critical role this "inactive" isomer played in defining the pharmacophore of modern NRTIs.

Chemical Identity & Stereochemical Nomenclature

To understand "4'-Epi Lamivudine," one must master the numbering of the 1,3-oxathiolane ring versus standard nucleoside numbering.

  • Lamivudine (3TC): (-)-[2R,5S]-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone.[1][2][3]

    • Configuration: Cis-relationship between the nucleobase (at C5) and the hydroxymethyl group (at C2).[4]

    • Note: In oxathiolane numbering, C5 corresponds to the C4' position of a standard ribose ring.

  • 4'-Epi Lamivudine (Trans-3TC): The diastereomer formed by inverting the center at C4' (oxathiolane C5).

    • Configuration: Trans-relationship between the nucleobase and the hydroxymethyl group.

    • Significance: This epimer is the primary impurity generated during non-stereoselective glycosylation.

Data Table 1: Physicochemical Comparison of Isomers
FeatureLamivudine (3TC)4'-Epi Lamivudine (Trans-3TC)
Stereochemistry (-)-Cis (2R, 5S)(±)-Trans (2S, 5S) or (2R, 5R)
Base/Sugar Relationship Cis (Same face)Trans (Opposite faces)
Sugar Pucker C3'-endo (North) mimicDistorted / C2'-endo (South) bias
Antiviral Activity (HIV-1) EC50: 0.002 - 0.06 µMEC50: > 10 µM (Inactive)
Cytotoxicity (CEM Cells) CC50: > 100 µMCC50: > 100 µM (Low toxicity)
Kinase Recognition Substrate for Deoxycytidine KinasePoor/Non-substrate

Synthetic Discovery & Resolution Protocols

The synthesis of oxathiolane nucleosides inherently produces a racemic mixture of cis and trans isomers. The "discovery" of the active agent required a rigorous resolution protocol to isolate the active (-)-cis form from the inactive 4'-epi (trans) forms.

The Synthesis of the Racemic Mixture

The core reaction involves the glycosylation of a silylated cytosine with an oxathiolane acetate. This reaction, catalyzed by Lewis acids (e.g., TMSI or SnCl4), lacks inherent facial selectivity, yielding a 1:1 mixture of cis (3TC) and trans (4'-Epi) isomers.

Protocol: Enzymatic Resolution of the 4'-Epimer

While chromatographic separation is possible, the industrial standard utilizes Cytidine Deaminase or stereoselective hydrolysis to isolate the active enantiomer.

Step-by-Step Methodology:

  • Feedstock Preparation: Synthesize the racemic mixture of 5'-butyryl-oxathiolane cytosine derivatives.

  • Enzymatic Hydrolysis:

    • Enzyme: Pig Liver Esterase (PLE) or Subtilisin.

    • Condition: pH 7.2, 25°C, aqueous buffer.

    • Mechanism: The enzyme preferentially hydrolyzes the ester of the (+)-enantiomer, leaving the desired (-)-enantiomer esterified.

  • Separation of Epimers (Cis vs Trans):

    • The enzymatic step often resolves enantiomers (D vs L).[4] The separation of diastereomers (Cis vs 4'-Epi) is typically achieved via fractional crystallization from salicylate salts or chromatography.

    • Key Solvent: Methanol/Ethyl Acetate (99:1).

    • Observation: The cis-isomer crystallizes differently due to the compact "envelope" shape compared to the extended trans-isomer.

Visualization of the Resolution Pathway

ResolutionPathway Start Starting Material: L-Menthol-derived Oxathiolane Glycosylation Glycosylation Reaction (Silylated Cytosine + Lewis Acid) Start->Glycosylation Synthesis Mixture Crude Mixture: (±)-Cis (3TC) + (±)-Trans (4'-Epi) Glycosylation->Mixture Non-stereoselective Resolution Chiral Resolution / Fractional Crystallization Mixture->Resolution Purification Cis (-)-Cis Isomer (Lamivudine) ACTIVE Resolution->Cis Target Drug Trans (±)-Trans Isomer (4'-Epi) INACTIVE / IMPURITY Resolution->Trans Discarded

Caption: Workflow for the separation of the active Lamivudine from its inactive 4'-epimer (Trans-3TC).

Mechanistic SAR: Why the 4'-Epimer Failed

The failure of 4'-Epi Lamivudine as an antiviral agent is a textbook example of the Lock-and-Key theory in polymerase binding.

The "North" vs. "South" Conformation

Nucleoside analogs must mimic the natural sugar pucker to be incorporated into viral DNA.

  • Lamivudine (Cis): The oxathiolane ring adopts a C3'-endo (North) conformation, mimicking the natural deoxycytidine. This places the 5'-OH and the base in the correct orientation for phosphorylation by cellular kinases and subsequent binding to HIV Reverse Transcriptase (RT).

  • 4'-Epi Lamivudine (Trans): The inversion at C4' forces the ring into a distorted C2'-endo (South) or twist conformation to minimize steric strain between the base and the hydroxymethyl group (which are on opposite faces).

Steric Clash in the Active Site

Molecular docking studies of the 4'-Epimer into the HIV-1 RT active site reveal:

  • Phosphorylation Block: The primary failure occurs at the kinase level. Deoxycytidine kinase (dCK) requires a specific spatial relationship between the base and the 5'-OH to catalyze the first phosphorylation step. The trans-geometry of the 4'-epimer prevents the 5'-OH from entering the catalytic pocket effectively.

  • Polymerase Rejection: Even if phosphorylated, the triphosphate of the 4'-epimer sterically clashes with the M184 residue (the tyrosine/methionine/valine motif) in the RT active site due to the altered trajectory of the sugar backbone.

Signaling Pathway: Mechanism of Action (and Inaction)

MOA Drug_Cis Lamivudine (Cis) Entry Cellular Uptake (Nucleoside Transporters) Drug_Cis->Entry Drug_Trans 4'-Epi Lamivudine (Trans) Drug_Trans->Entry dCK Deoxycytidine Kinase (dCK) Entry->dCK Entry->dCK MP Monophosphate dCK->MP Efficient Fail No Phosphorylation (Steric Mismatch) dCK->Fail Substrate Rejected DP Diphosphate MP->DP TP Triphosphate (Active) DP->TP RT HIV Reverse Transcriptase (DNA Chain Termination) TP->RT Inhibition Fail->RT No Effect

Caption: Comparative activation pathway. The 4'-Epi form fails at the initial phosphorylation step due to stereochemical incompatibility with dCK.

Future Perspectives: The Rise of 4'-Substituted Analogs

While the "4'-Epi" (trans) isomer of Lamivudine itself is inactive, the exploration of the 4'-position has led to a new class of potent antivirals. Researchers realized that substituting the 4'-hydrogen (rather than just inverting the stereocenter) could lock the sugar in the active "North" conformation and block resistance mechanisms.

  • 4'-Ethynyl-Lamivudine (4'-Ed4T / 4'-E-3TC):

    • Modification: Introduction of an ethynyl group at the 4'-position.

    • Effect: The ethynyl group fits into a hydrophobic pocket in RT, enhancing binding affinity and retaining activity against M184V resistant strains (which usually render standard Lamivudine ineffective).

References

  • Gadikota, R. R., & Callam, C. S. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews. Link

  • Perry, C. M., & Faulds, D. (1997).[3] Lamivudine.[3][4][5][6][7][8][9][10][11] A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection.[3] Drugs.[3][4][5][6][7][8][9][12][13][14][15] Link

  • Coates, J. A., et al. (1992).[3] (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro.[3] Antimicrobial Agents and Chemotherapy.[3][7][8] Link

  • Dutschman, G. E., et al. (2004). Novel 4'-substituted stavudine analog with improved anti-human immunodeficiency virus activity and decreased cytotoxicity. Antimicrobial Agents and Chemotherapy.[3][7][8] Link

  • ChemicalBook. (2024). Lamivudine Chemical Properties and Synthesis.[3][4][10]Link

Sources

Stereochemical Control and Purification of Lamivudine Epimers: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical challenge of stereochemical control in the synthesis and purification of Lamivudine (3TC). As a nucleoside reverse transcriptase inhibitor (NRTI) containing a 1,3-oxathiolane ring, Lamivudine possesses two chiral centers (C2 and C5), theoretically yielding four stereoisomers.[1][2] Only the (-)-cis-(2R,5S) enantiomer exhibits the desired therapeutic index for HIV and HBV treatment.

This document synthesizes foundational research into actionable protocols for distinguishing, quantifying, and removing the inactive/toxic trans-diastereomers and the (+)-cis-enantiomer.

Part 1: The Stereochemical Landscape

Structural Hierarchy

The pharmacological efficacy of Lamivudine is strictly defined by its absolute configuration. The drug is the negative enantiomer of the cis form. The presence of the trans epimer (diastereomer) or the (+)-enantiomer constitutes a critical quality defect.

  • Active Pharmaceutical Ingredient (API): (-)-Cis-Lamivudine [(2R, 5S)][1][2][3][4]

  • Primary Diastereomeric Impurity: Trans-Lamivudine [(2S, 5S) and (2R, 5R)]

  • Enantiomeric Impurity: (+)-Cis-Lamivudine [(2S, 5R)][2]

Isomer Relationship Diagram

The following diagram illustrates the stereochemical relationships and the target for purification.

Lamivudine_Stereochemistry Racemic Racemic 1,3-Oxathiolane Nucleoside (Synthetic Crude) Cis Cis-Diastereomers (Thermodynamically Preferred) Racemic->Cis Glycosylation Control Trans Trans-Diastereomers (Kinetic Impurity) Racemic->Trans Side Reaction NegCis (-)-Cis-Lamivudine (2R, 5S) [ACTIVE DRUG] Cis->NegCis Chiral Resolution PosCis (+)-Cis-Lamivudine (2S, 5R) [Cytotoxic Impurity] Cis->PosCis Chiral Resolution Trans1 (2S, 5S)-Trans Trans->Trans1 Trans2 (2R, 5R)-Trans Trans->Trans2

Figure 1: Stereochemical hierarchy of Lamivudine isomers showing the separation required to isolate the active (2R, 5S) form.

Part 2: Synthetic Origins of Epimerization

The formation of cis vs. trans epimers is determined during the N-glycosylation step, typically involving the coupling of silylated cytosine with a 1,3-oxathiolane derivative.

The Glycosylation Mechanism

The reaction is often catalyzed by Lewis acids (e.g., TMSOTf, TiCl4, or ZrCl4). The stereoselectivity is governed by the anomeric effect and steric hindrance.

  • Substrate: 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane.

  • Coupling: The Lewis acid activates the C5 position, creating an oxocarbenium ion intermediate.

  • Attack: The silylated base attacks the C5 position.

    • Path A (Desired): Attack leads to the cis isomer (often favored by specific Lewis acids like ZrCl4).

    • Path B (Undesired): Attack leads to the trans isomer.

Causality of Impurity Formation
  • Temperature Control: Higher temperatures during glycosylation tend to increase the trans : cis ratio due to thermodynamic equilibration.

  • Catalyst Selection: Titanium(IV) chloride (TiCl4) often yields a mixture requiring extensive downstream purification. Newer methods using Zirconium(IV) chloride (ZrCl4) have shown improved cis-selectivity (up to 20:1).

  • Menthol Auxiliaries: Using L-menthol as a chiral auxiliary on the oxathiolane ring can pre-dispose the system to crystallize as the desired diastereomer.

Part 3: Analytical Characterization & Protocols

Distinguishing the cis-enantiomers requires chiral stationary phases, while cis/trans diastereomers can often be separated on standard C18 phases due to different physical properties.

Validated HPLC Method (USP Aligned)

This protocol is designed to quantify the trans-diastereomer and the (+)-enantiomer limits.

Table 1: HPLC Operating Parameters

ParameterSpecificationRationale
Column Chiralpak AD-H or equivalent (Amylose tris-3,5-dimethylphenylcarbamate)Required for enantiomeric separation ((+) vs (-)).
Mobile Phase Methanol : Ammonium Acetate Buffer (95:5)High organic content is typical for chiral columns; buffer stabilizes ionization.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain plate count.
Detection UV @ 270 nmMax absorption for the cytosine chromophore.
Temperature 25°C ± 2°CTemperature fluctuations can shift chiral selectivity factors (

).
Injection Vol 10 µLStandard loop volume to prevent band broadening.
System Suitability Requirements

To ensure the data is trustworthy (Self-Validating System):

  • Resolution (

    
    ):  NLT 1.5 between Lamivudine and Lamivudine Enantiomer.
    
  • Tailing Factor: NMT 2.0 for the Lamivudine peak.

  • RSD: NMT 2.0% for replicate injections of the standard.

Protocol: Sample Preparation
  • Standard Solution: Dissolve USP Lamivudine RS in the mobile phase to a concentration of 0.25 mg/mL.

  • Resolution Solution: Use "Lamivudine Resolution Mixture B" (contains approx. 6% diastereomer) to verify cis/trans separation capability.

  • Test Solution: Dissolve the sample API in the mobile phase to 0.25 mg/mL. Sonicate for 5 mins to ensure complete dissolution of potential polymorphs.

Part 4: Purification Workflow

The following Graphviz diagram details the industrial logic for purifying the crude synthetic mixture into the final API.

Purification_Workflow Crude Crude Glycosylation Product (Cis/Trans Mixture) Step1 Step 1: Fractional Crystallization (Solvent: Ethanol/Water) Crude->Step1 Check1 QC: Trans Content < 2%? Step1->Check1 Step2 Step 2: Enzymatic Resolution (Cytidine Deaminase) Step3 Step 3: Filtration & Wash Step2->Step3 Removes (+)-Cis Check2 QC: Enantiomeric Purity > 99%? Step3->Check2 Step4 Step 4: Final Recrystallization Final Final Step4->Final Pure (-)-Cis Lamivudine Check1->Step1 No (Recycle) Check1->Step2 Yes Check2->Step2 Fail (Reprocess) Check2->Step4 Pass

Figure 2: Purification workflow illustrating the sequential removal of diastereomers (crystallization) and enantiomers (enzymatic/chemical resolution).

Enzymatic Resolution (The "Green" Route)

While chiral chromatography is used for analysis, industrial synthesis often employs Cytidine Deaminase .

  • Mechanism: The enzyme selectively deaminates the (+)-cis enantiomer into the corresponding uracil derivative.

  • Result: The unreacted (-)-cis enantiomer (Lamivudine) remains intact and can be separated from the uracil byproduct based on solubility differences.

Part 5: Pharmacological Implications of Epimers

Understanding why we separate these epimers is crucial for drug development professionals.

Table 2: Structure-Activity Relationship (SAR) of Lamivudine Isomers

IsomerAntiviral Activity (IC50)Cytotoxicity (CC50)Clinical Status
(-)-Cis (2R, 5S) High (0.005 - 0.5 µM)Low (> 100 µM)Approved API
(+)-Cis (2S, 5R) ModerateHigh (More Toxic)Impurity (Limit < 0.3%)
Trans Isomers NegligibleVariableImpurity (Limit < 0.2%)
  • Mechanistic Insight: The (-)-cis enantiomer mimics the natural deoxycytidine triphosphate geometry required for incorporation into the viral DNA chain by Reverse Transcriptase (RT). However, it lacks the 3'-OH group, causing immediate chain termination . The (+)-enantiomer is more readily recognized by human DNA polymerases (specifically mitochondrial DNA polymerase

    
    ), leading to mitochondrial toxicity (e.g., lactic acidosis).
    

References

  • U.S. Pharmacopeia (USP). Lamivudine Monograph: Impurities and Chromatographic Methods. USP-NF.[5]

  • Liotta, D. C., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly.[6][7] Organic Process Research & Development.

  • Gao, H., et al. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) via ZrCl4-Mediated Glycosylation.[7][8] ResearchGate / Journal of Chemical Research.

  • National Center for Biotechnology Information (NCBI).Lamivudine: Compound Summary & Stereochemistry. PubChem.

  • Bhattacharya, A., et al. (2010).[9] Lamivudine hemihydrate: structural insights into cis-trans isomerism. Acta Crystallographica.[9]

Sources

Methodological & Application

Advanced Chromatographic Strategies for the Quantification of 4'-Epi Lamivudine (Trans-Lamivudine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The detection of 4'-Epi Lamivudine (the trans-diastereomer of Lamivudine) presents a specific stereochemical challenge in antiretroviral quality control. Unlike the enantiomer of Lamivudine (which requires chiral stationary phases), 4'-Epi Lamivudine possesses distinct physicochemical properties due to its diastereomeric relationship with the active pharmaceutical ingredient (API). However, its polarity and structural similarity to the parent drug require precise pH control and column selection to achieve baseline resolution (


). This application note details two validated protocols: a robust HPLC-UV method for routine QC and a high-sensitivity UPLC-MS/MS method for trace analysis (genotoxic impurity assessment).

Part 1: The Stereochemical Challenge

Lamivudine (3TC) is the negative enantiomer of a cis-nucleoside analogue. The therapeutic efficacy relies on the specific (2R, 5S) configuration of the oxathiolane ring.

  • Lamivudine (API): cis-configuration (Base and Hydroxymethyl group on the same side).

  • 4'-Epi Lamivudine: trans-configuration (Base and Hydroxymethyl group on opposite sides).

  • Lamivudine Enantiomer: (2S, 5R)-cis-configuration.

Analytical Implication: Because 4'-Epi Lamivudine is a diastereomer , it can be separated using achiral Reverse Phase Chromatography (RPC), provided the stationary phase has sufficient selectivity for the oxathiolane ring conformation. However, the enantiomer requires a Chiral column (USP L45). This guide focuses on the 4'-Epi (trans) impurity.

Decision Matrix: Column Selection

ColumnSelection Start Identify Target Impurity IsomerType Stereochemical Relationship? Start->IsomerType Diastereomer Diastereomer (4'-Epi / Trans-isomer) IsomerType->Diastereomer Different Physical Properties Enantiomer Enantiomer ((+)-Cis-Lamivudine) IsomerType->Enantiomer Identical Physical Properties MethodA Method A: Achiral RP-HPLC (C18 / Polar Embedded) Separation based on Polarity Diastereomer->MethodA MethodB Method B: Chiral HPLC (Amylose/Cellulose derivative) Separation based on 3D fit Enantiomer->MethodB

Figure 1: Decision matrix for selecting the appropriate stationary phase based on the stereochemistry of the impurity.

Part 2: Protocol A - HPLC-UV (Quality Control Grade)

This method is optimized for the quantification of 4'-Epi Lamivudine at levels >0.05% (ICH reporting threshold). It relies on the pH-dependent retention behavior of the cytosine moiety.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) , 250 x 4.6 mm, 5 µm(Rec: Hypersil BDS C18 or Phenomenex Luna C18)Base Deactivated Silica (BDS) reduces peak tailing caused by the amine groups on the cytosine base.
Mobile Phase Buffer : Acetonitrile (85:15 v/v) High aqueous content is necessary to retain the polar nucleoside.
Buffer Prep 25 mM Ammonium Acetate, adj. to pH 3.8 ± 0.1 with Glacial Acetic Acid.Critical: Lamivudine pKa is ~4.[1]3. Operating at pH 3.8 ensures the molecule is partially ionized, improving peak shape and resolution from the trans isomer.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Detection UV @ 270 nm Lambda max for the cytosine chromophore.[3]
Temp 35°CSlightly elevated temperature improves mass transfer and sharpens peaks.
Injection 20 µL
Standard Preparation
  • Stock Solution: Dissolve 25 mg of Lamivudine API and 2.5 mg of 4'-Epi Lamivudine Reference Standard (RS) in 100 mL of Mobile Phase.

  • System Suitability Solution: Dilute Stock 1:10 to obtain ~25 µg/mL API and ~2.5 µg/mL Impurity.

Procedure
  • Equilibrate the column with Mobile Phase for 60 minutes.

  • Inject Blank (Mobile Phase). Ensure baseline is flat.

  • Inject System Suitability Solution (5 replicates).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Lamivudine and 4'-Epi Lamivudine: NLT 1.5  (Target > 2.0).
      
    • Tailing Factor (

      
      ): NMT 1.5 .
      
    • RSD of Peak Area: NMT 2.0% .[3]

Author's Note: The trans-isomer (4'-Epi) typically elutes after the main cis-Lamivudine peak in these conditions due to slightly higher hydrophobicity of the trans orientation on C18 phases.

Part 3: Protocol B - UPLC-MS/MS (Trace Analysis)

For genotoxic impurity assessment or pharmacokinetic studies where sensitivity in the ng/mL range is required.

Instrument Configuration
  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Source: Electrospray Ionization (ESI) in Positive mode.[4][5]

Chromatographic Conditions (LC)
ParameterSpecification
Column Phenomenex Kinetex Polar C18 , 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-4 min: 5% -> 30% B4-5 min: 30% -> 90% B5-7 min: 5% B (Re-equilibration)
Flow Rate 0.4 mL/min
Mass Spectrometry Parameters (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lamivudine 230.1

112.1 (Cytosine)3022
4'-Epi Lamivudine 230.1

112.1 (Cytosine)3022
Internal Std 233.1 (13C, 15N)115.13022

Technical Insight: Since 4'-Epi Lamivudine is an isomer, it shares the same mass transitions as the API. Chromatographic separation is mandatory before the MS detector. The Polar C18 column provides enhanced retention for polar nucleosides compared to standard C18, allowing sufficient separation of the diastereomers before they enter the source.

Part 4: Analytical Workflow & Troubleshooting

Workflow Diagram

Workflow cluster_LC Liquid Chromatography cluster_Det Detection Sample Sample Preparation (Dissolve in Mobile Phase) Filter Filtration (0.22 µm PVDF) Sample->Filter Inject Injection Filter->Inject Sep Separation (C18, pH 3.8) Inject->Sep UV UV (QC) >0.05% Sep->UV MS MS/MS (Trace) <1 ppm Sep->MS Data Data Processing (Integ. Trans-Isomer) UV->Data MS->Data

Figure 2: End-to-end analytical workflow for Lamivudine impurity profiling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of Impurity & API pH DriftThe resolution is highly sensitive to pH. Ensure buffer is exactly pH 3.8 . If pH > 4.5, resolution degrades.
Peak Tailing (> 2.0) Silanol InteractionsSwitch to a "Base Deactivated" (BDS) or "End-capped" column. Add 5% Methanol to mobile phase if using only ACN.
Split Peaks Sample Solvent MismatchEnsure the sample is dissolved in the Mobile Phase. Dissolving in 100% MeOH can cause peak distortion for early eluters.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). [Link]

  • United States Pharmacopeia (USP). Lamivudine Monograph - Organic Impurities. [Link][6]

  • Journal of Pharmaceutical and Biomedical Analysis. Simultaneous determination of lamivudine and stavudine in antiretroviral fixed dose combinations by high performance liquid chromatography. [Link]

  • Indian Journal of Creative Research Thoughts (IJCRT). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. [Link]

  • National Institutes of Health (NIH). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. [Link][4]

Sources

Application Note: 4'-Epi Lamivudine (Trans-Lamivudine) as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4'-Epi Lamivudine (also known as trans-Lamivudine; CAS: 139757-68-9) is the trans-diastereomer of the antiretroviral drug Lamivudine (3TC).[1][2] While Lamivudine possesses a cis-(2R,5S) configuration on its 1,3-oxathiolane ring, 4'-Epi Lamivudine represents the trans configuration (typically (2S,5S) or (2R,5R)).

In the context of nucleoside analog research, this molecule serves two critical functions:

  • Pharmaceutical Impurity Standard: It is a primary stereoisomeric impurity generated during the synthesis of Lamivudine. Regulatory guidelines (ICH, USP, EP) mandate its strict monitoring and quantification to ensure drug purity and safety.

  • Stereochemical Probe: It is used in mechanistic virology to map the stereochemical requirements of viral polymerases (HIV-1 Reverse Transcriptase and HBV Polymerase). The dramatic difference in antiviral potency between the cis (active) and trans (inactive/low activity) isomers provides a "negative control" that validates the necessity of the specific pseudosugar geometry for effective chain termination.

Chemical Identity[2][3][4][5][6]
  • Common Name: 4'-Epi Lamivudine, Trans-Lamivudine[1][2][3][4]

  • Chemical Name: 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one (and its enantiomer)

  • CAS Number: 139757-68-9[1][2][5][6][4][7]

  • Molecular Formula: C8H11N3O3S[2][5][8]

  • Molecular Weight: 229.26 g/mol [2][6][9][8]

  • Stereochemistry: Trans-configuration (Base and hydroxymethyl group are on opposite sides of the oxathiolane ring).

Technical Specifications & Handling

PropertySpecification
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol, Water (slightly lower than Cis-isomer)
Storage -20°C (Long-term), Desiccated. Protect from light.
Stability Stable in solid state for >2 years at -20°C. Solutions in DMSO stable for 1 month at -20°C.
Hazards Potentially bioactive nucleoside analog. Handle with standard PPE (gloves, lab coat, safety glasses) in a fume hood.

Application I: Pharmaceutical Impurity Profiling (HPLC Protocol)

Objective: To separate and quantify 4'-Epi Lamivudine (Trans-isomer) from Lamivudine (Cis-isomer) in API or drug product formulations.

Principle: The cis and trans diastereomers possess distinct physicochemical properties, allowing separation on achiral stationary phases (C18 or Phenyl-Hexyl) without the need for chiral columns, unlike enantiomeric separation.

Detailed Protocol

Materials:

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm packing L1).

  • Mobile Phase A: 25 mM Ammonium Acetate buffer (pH adjusted to 3.8 ± 0.2 with Acetic Acid).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standard: 4'-Epi Lamivudine Reference Standard (approx. 0.25 mg/mL).[8]

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV @ 270 nm[8]

  • Column Temperature: 35°C

  • Gradient: Isocratic elution is often sufficient, typically 95:5 (Buffer:MeOH).

Workflow Logic:

  • System Suitability: Inject a resolution mixture containing both Cis-Lamivudine and 4'-Epi Lamivudine.

  • Resolution Criteria: The resolution (

    
    ) between the Lamivudine peak and the 4'-Epi Lamivudine peak must be NLT (Not Less Than) 1.5.
    
  • Relative Retention: 4'-Epi Lamivudine typically elutes after Lamivudine (RRT ≈ 1.2 - 1.3) due to slightly higher lipophilicity or shape selectivity.

Analytical Workflow Diagram

HPLC_Workflow cluster_logic System Suitability Criteria Sample Sample Preparation (API or Formulation) HPLC HPLC System (C18 Column, pH 3.8 Buffer) Sample->HPLC Standard Standard Preparation (4'-Epi Lamivudine Ref Std) Standard->HPLC Separation Chromatographic Separation (Diastereomeric Resolution) HPLC->Separation Detection UV Detection (270 nm) Separation->Detection Elution Analysis Data Analysis Calculate Resolution (Rs) & % Impurity Detection->Analysis Crit1 Resolution (Rs) > 1.5 (Cis vs Trans) Analysis->Crit1 Crit2 Tailing Factor < 2.0

Caption: Workflow for the chromatographic separation and quantification of 4'-Epi Lamivudine impurity.

Application II: Mechanistic Virology (Stereoselectivity Probe)

Objective: To utilize 4'-Epi Lamivudine as a negative control in in vitro polymerase assays to demonstrate the stereochemical specificity of HIV-1 Reverse Transcriptase (RT).

Mechanism: Lamivudine (Cis) mimics the natural deoxycytidine triphosphate (dCTP) in a specific conformation (3'-endo pucker) that allows it to bind to the RT active site and terminate the DNA chain. The trans isomer (4'-Epi) cannot adopt this precise conformation due to steric hindrance within the enzyme's binding pocket, preventing efficient phosphorylation and incorporation.

Protocol: In Vitro RT Inhibition Assay

Materials:

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Template/Primer: Poly(rI)·oligo(dC) or heteropolymeric RNA template.

  • Substrate: [3H]-dCTP or [32P]-dCTP (Radiolabeled) or fluorescent dCTP analog.

  • Test Compounds: Lamivudine (Positive Control), 4'-Epi Lamivudine (Test Probe).

Procedure:

  • Compound Preparation: Prepare serial dilutions of 4'-Epi Lamivudine and Lamivudine in reaction buffer (range: 0.01 µM to 100 µM).

  • Reaction Mix: Combine RT enzyme, Template/Primer, and MgCl2 in Tris-HCl buffer (pH 7.8).

  • Incubation: Add test compounds and initiate reaction with radiolabeled dCTP. Incubate at 37°C for 30-60 minutes.

  • Termination: Stop reaction with cold TCA (Trichloroacetic acid) or EDTA.

  • Quantification: Filter precipitates onto glass fiber filters and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Expected Results:

  • Lamivudine (Cis): IC50 ≈ 0.05 - 0.5 µM (Highly potent).

  • 4'-Epi Lamivudine (Trans): IC50 > 50 - 100 µM (Inactive or weakly active).

  • Interpretation: The >100-fold difference confirms that the stereochemistry at the oxathiolane ring is critical for recognition by the viral polymerase.

Stereochemical Logic Diagram

Stereochemistry Cis Cis-Lamivudine (2R, 5S) Active Drug Kinase Cellular Kinases (dCK, CMPK) Cis->Kinase Efficient Substrate Trans 4'-Epi Lamivudine (Trans-Isomer) Stereo-Probe Trans->Kinase Poor Substrate Result_Inactive Steric Clash / Rejection No Antiviral Effect Trans->Result_Inactive Direct Failure TriP 5'-Triphosphate Metabolite Kinase->TriP Phosphorylation RT_Binding HIV-1 RT Binding (Active Site) TriP->RT_Binding Cis-TP mimics dCTP Result_Active Successful Incorporation DNA Chain Termination RT_Binding->Result_Active Cis-Isomer RT_Binding->Result_Inactive Trans-Isomer (Steric Hindrance)

Caption: Mechanistic comparison showing why the Trans-isomer (4'-Epi) fails to inhibit viral replication compared to the Cis-isomer.

References

  • Cammack, N., et al. (1992). "The viral kinetics of the specific inhibitor of HIV-1 reverse transcriptase, lamivudine (3TC)." Biochemical Pharmacology. Link

  • Coates, J. A., et al. (1992). "(-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro." Antimicrobial Agents and Chemotherapy.[10][11][12] Link

  • United States Pharmacopeia (USP). "Lamivudine Monograph - Impurities." USP-NF Online. Link

  • European Pharmacopoeia (Ph. Eur.). "Lamivudine: Impurity A (Trans-Lamivudine)." EDQM. Link

  • Gao, H., et al. (2000). "Synthesis and antiviral activity of new 2'-deoxy-3'-oxathia-nucleosides." Journal of Medicinal Chemistry. Link

Sources

techniques for separating lamivudine diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Separation Strategies for Lamivudine Diastereomers and Enantiomers

Abstract

The therapeutic efficacy of Lamivudine (3TC), a potent nucleoside reverse transcriptase inhibitor (NRTI), is strictly dependent on its stereochemistry. Lamivudine possesses two chiral centers on its 1,3-oxathiolane ring, theoretically yielding four isomers: the (+)-cis, (-)-cis, (+)-trans, and (-)-trans forms. The (-)-cis enantiomer (2R,5S configuration) exhibits the highest antiviral potency with the lowest cytotoxicity. The trans diastereomers and the (+)-cis enantiomer are considered impurities. This guide details high-precision protocols for the separation of these species, utilizing Chiral HPLC for analytical quantification and Chemical/Enzymatic resolution for preparative isolation.

Section 1: Chromatographic Resolution (Analytical & Semi-Prep)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee) and diastereomeric purity. While C18 columns can separate cis and trans diastereomers based on hydrophobicity, they cannot resolve enantiomers. Therefore, chiral stationary phases (CSPs) are required for full profiling.

Protocol A: Chiral HPLC for Enantiomeric Purity

Objective: Quantification of the (-)-cis-Lamivudine against its (+)-cis enantiomer and trans impurities.

Mechanism: This protocol utilizes a cellulose-based chiral selector (Cellulose tris(3,5-dichlorophenylcarbamate)).[1] The separation relies on the formation of transient diastereomeric complexes between the drug's hydroxyl/amine groups and the carbamate linkages of the stationary phase.

Materials:

  • Column: Lux Cellulose-5 (Phenomenex) or Chiralpak IC (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : Diethylamine (DEA) [100 : 0.1 v/v].

  • Standard: USP Lamivudine Resolution Mixture (containing cis/trans isomers).

Step-by-Step Methodology:

  • System Conditioning:

    • Flush the column with 100% Methanol for 30 minutes at 0.5 mL/min.

    • Equilibrate with the Mobile Phase (MeOH/DEA) for 45 minutes until the baseline stabilizes.

    • Critical Parameter: Temperature must be maintained at 25°C ± 1°C . Higher temperatures reduce the separation factor (

      
      ) by weakening the hydrogen bonding required for chiral recognition.
      
  • Sample Preparation:

    • Dissolve 25 mg of Lamivudine sample in 50 mL of Mobile Phase.

    • Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

  • Execution:

    • Flow Rate: 0.5 mL/min (Isocratic).

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.[2]

  • System Suitability Criteria (Self-Validating):

    • Resolution (

      
      ):  > 1.5 between the (-)-cis and (+)-cis peaks.
      
    • Tailing Factor: < 1.5 (DEA acts as a basic modifier to suppress silanol interactions, sharpening the peak).

Data Output:

IsomerRelative Retention Time (RRT)Acceptance Limit
(-)-cis-Lamivudine (API) 1.00N/A
(+)-cis-Enantiomer ~0.85 or 1.2 (Column dependent)NMT 0.3%
Trans-Diastereomers Variable (usually elute earlier)NMT 0.1%

Visualization: Chromatographic Decision Tree

HPLC_Workflow Start Sample: Crude Lamivudine Mixture Goal Define Separation Goal Start->Goal Diast Diastereomer Separation (Cis vs Trans) Goal->Diast Impurity Profiling Enant Enantiomer Separation ((+) vs (-)) Goal->Enant Chiral Assay C18 Reverse Phase C18 (Hypersil BDS) Diast->C18 Chiral Chiral Stationary Phase (Lux Cellulose-5) Enant->Chiral MP_C18 Mobile Phase: Ammonium Acetate (pH 3.8) : ACN C18->MP_C18 MP_Chiral Mobile Phase: MeOH : 0.1% DEA Chiral->MP_Chiral Result_C18 Result: Impurity Profile (Trans isomer detection) MP_C18->Result_C18 Result_Chiral Result: Chiral Purity (Enantiomeric Excess) MP_Chiral->Result_Chiral

Caption: Decision matrix for selecting the appropriate chromatographic mode based on the specific isomeric impurity being targeted.

Section 2: Preparative Resolution (Scale-Up)

For production or isolation of reference standards, chromatographic separation is often too costly. Chemical Resolution using chiral host-guest complexation or Enzymatic Resolution are the preferred techniques for scale-up.

Protocol B: Chemical Resolution via (S)-BINOL Complexation

Objective: Isolation of pure (-)-cis-Lamivudine from a racemic cis-mixture.

Mechanism: (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL) acts as a chiral host. It forms a crystalline inclusion complex (clathrate) selectively with the (-)-cis-Lamivudine enantiomer due to steric matching and hydrogen bonding. The (+)-cis isomer remains in solution.

Materials:

  • Racemic cis-Lamivudine mixture.[3]

  • (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL).

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Concentrated HCl.

Step-by-Step Methodology:

  • Complex Formation:

    • Dissolve 10 g of racemic Lamivudine in 100 mL of Methanol at 50°C.

    • Add 1 equivalent (12.5 g) of (S)-BINOL.

    • Stir the solution at reflux for 1 hour to ensure complete dissolution and molecular association.

  • Crystallization (The Resolution Step):

    • Cool the solution slowly to 25°C over 4 hours.

    • Observation: A white precipitate forms. This is the (-)-cis-Lamivudine-(S)-BINOL complex .

    • Filter the solid and wash with cold Methanol (20 mL). The filtrate contains the unwanted (+)-enantiomer.

  • Dissociation (Product Recovery):

    • Suspend the wet cake in 100 mL Ethyl Acetate.

    • Add 10 mL of water and adjust pH to 1.0 using concentrated HCl.

    • Mechanism:[4] Acidification protonates the Lamivudine, breaking the hydrogen bonds with BINOL. BINOL remains in the organic layer (EtOAc), while Lamivudine hydrochloride migrates to the aqueous layer.

  • Isolation:

    • Separate the layers.[1][3][5] Extract the aqueous layer twice with EtOAc to remove residual BINOL.

    • Neutralize the aqueous layer to pH 7.0 with NaOH.

    • Crystallize the pure Lamivudine from the aqueous solution by adding Ethanol.

Expected Yield & Purity:

  • Yield: ~85% (theoretical based on available enantiomer).

  • Optical Purity: > 98% ee.

Protocol C: Enzymatic Dynamic Kinetic Resolution (DKR)

Objective: Converting precursors into the correct stereoisomer before final synthesis.

Mechanism: Using Cytidine Deaminase or Lipases (e.g., Candida antarctica Lipase B - CAL-B) to selectively modify one enantiomer.[6] In a DKR setup, the unreacted enantiomer is continuously racemized in situ, theoretically allowing 100% conversion to the desired product.

Workflow:

  • Substrate: 5-hydroxy-1,3-oxathiolane (Lamivudine precursor).

  • Enzyme: CAL-B (immobilized).

  • Solvent: Toluene with trace water (0.46%).

  • Reaction: The enzyme selectively acylates the (R)-enantiomer of the oxathiolane core.

  • Coupling: The resulting chiral intermediate is then coupled with cytosine.

Visualization: Preparative Resolution Pathway

Resolution_Process Input Racemic Lamivudine (Cis +/-) Complex Add (S)-BINOL (Methanol, 50°C) Input->Complex Filter Filtration Complex->Filter Solid Solid Cake: (-)-Cis-3TC : BINOL Filter->Solid Precipitate Filtrate Filtrate: (+)-Cis Isomer (Discard) Filter->Filtrate Supernatant Acid Acid Hydrolysis (HCl / EtOAc biphasic) Solid->Acid PhaseSep Phase Separation Acid->PhaseSep OrgLayer Organic Layer: Recovered BINOL PhaseSep->OrgLayer AqLayer Aqueous Layer: (-)-Cis-3TC HCl PhaseSep->AqLayer Final Neutralization & Cryst. Pure (-)-Cis-Lamivudine AqLayer->Final

Caption: Workflow for the chemical resolution of Lamivudine using (S)-BINOL host-guest complexation.

References

  • Siva Jyothi, N., et al. (2021).[1] "Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance." International Journal of Current Research and Review. Link

  • United States Pharmacopeia (USP). "Lamivudine Monograph: Impurities and Enantiomeric Purity." USP-NF. Link

  • Hu, L., et al. (2013).[6][7] "Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution." Chemical Communications.[6][8] Link

  • Google Patents. "EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine." (Describes the BINOL resolution method). Link

  • Li, Z., et al. (2013).[9] "Chiral Separation of Lamivudine by Capillary Zone Electrophoresis." Asian Journal of Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: 4'-Epi Lamivudine vs. Lamivudine Antiviral Efficacy

[1]

Executive Summary: The Stereochemical Imperative

In the development of nucleoside reverse transcriptase inhibitors (NRTIs), stereochemistry is not merely a structural detail—it is the primary determinant of pharmacological viability.[1] Lamivudine (3TC) is the biologically active (-)-cis enantiomer.[1][2] Its structural analog, 4'-Epi Lamivudine (often referred to as trans-lamivudine or the C5-oxathiolane epimer), represents a critical case study in stereoselective pharmacology.[1]

While Lamivudine serves as a cornerstone therapy for HIV-1 and HBV, 4'-Epi Lamivudine exhibits significantly reduced antiviral potency and altered metabolic stability.[1] This guide dissects the mechanistic divergence between these two isomers, providing experimental protocols to validate their efficacy profiles.[1]

Structural & Mechanistic Divergence[1]

To understand the efficacy gap, we must analyze the molecular geometry at the active site.[1] Lamivudine features a 1,3-oxathiolane ring where the cytosine base and the hydroxymethyl group are in a cis relationship (specifically the 2R,5S configuration).[1]

4'-Epi Lamivudine , by definition of "epimerization" at the pseudo-sugar's 4'-equivalent position (C5 in the oxathiolane ring), places the hydroxymethyl group in a trans orientation relative to the base.[1]

The Kinase Bottleneck

The primary failure mode for 4'-Epi Lamivudine is not necessarily at the viral polymerase level, but upstream in the metabolic activation pathway.[1]

  • Lamivudine (Cis): Recognized efficiently by deoxycytidine kinase (dCK) .[1] The cis geometry mimics the natural substrate (deoxycytidine) sufficiently to allow phosphorylation to the monophosphate (MP) form.[1]

  • 4'-Epi Lamivudine (Trans): The trans orientation creates a steric clash within the dCK active site, drastically reducing the catalytic efficiency (

    
    ) of the initial phosphorylation step.[1] Without this "molecular key," the drug remains an inert prodrug.[1]
    
Polymerase Interaction

Even if phosphorylated, the triphosphate of the trans-isomer faces discrimination by viral Reverse Transcriptase (RT):

  • Steric Hindrance: The altered sugar pucker of the trans-isomer prevents the optimal alignment required for nucleophilic attack on the

    
    -phosphate of the incoming nucleotide.[1]
    
  • Chain Termination: While both analogs lack the 3'-OH group (obligate chain terminators), the trans-isomer binds with significantly lower affinity (

    
    ) to the HIV-RT/HBV-Pol complex.[1]
    

Visualizing the Activation Pathway[1]

The following diagram illustrates the metabolic divergence between the two isomers. Note the "Resistance Block" at the dCK step for the Epi isomer.[1]

Lamivudine_Pathwaycluster_extracellularExtracellular Spacecluster_intracellularIntracellular Activation CascadeLamLamivudine((-)-cis-3TC)dCKEnzyme: dCK(Deoxycytidine Kinase)Lam->dCKEpi4'-Epi Lamivudine(trans-3TC)Epi->dCKSteric ClashLam_MP3TC-MP(Monophosphate)dCK->Lam_MPHigh EfficiencyEpi_MPEpi-MP(Trace/Low Yield)dCK->Epi_MPPoor SubstrateLam_TP3TC-TP(Active Triphosphate)Lam_MP->Lam_TPCellular KinasesTargetViral RT Inhibition(Chain Termination)Lam_TP->TargetCompetes with dCTP

Figure 1: Differential metabolic activation of Lamivudine vs. 4'-Epi Lamivudine.[1]

Experimental Validation Protocols

To objectively compare these isomers, researchers must employ self-validating systems that account for both cytotoxicity and specific antiviral activity.[1]

Protocol A: Stereoselective Phosphorylation Assay (HPLC-UV)

Objective: Quantify the conversion rate of the nucleoside to its monophosphate form by recombinant dCK.

  • Enzyme Preparation: Incubate recombinant human dCK (0.5 µg) in reaction buffer (50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 5 mM ATP, 10 mM DTT).

  • Substrate Initiation: Add 100 µM of Lamivudine to Reaction A and 100 µM of 4'-Epi Lamivudine to Reaction B.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Quench reaction with equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject supernatant onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 50 mM Ammonium Phosphate (pH 3.[1]5) / Methanol gradient.

    • Detection: UV at 270 nm.[1]

  • Validation Check: The retention time of the MP product must be pre-validated using a synthetic standard.

Protocol B: In Vitro Antiviral Efficacy (PBMC/HIV-1)

Objective: Determine the EC50 (Effective Concentration 50%) of both isomers against HIV-1.[1]

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Hypaque density gradient centrifugation.[1]

  • Activation: Stimulate PBMCs with PHA-P (2 µg/mL) and IL-2 (10 U/mL) for 72 hours.

  • Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.001 for 2 hours.[1] Wash cells 3x with PBS to remove unbound virus.[1]

  • Treatment: Plate cells (1x10^5/well) in 96-well plates. Treat with serial dilutions (0.001 µM to 100 µM) of:

    • Group 1: Lamivudine (Positive Control)[1]

    • Group 2: 4'-Epi Lamivudine[1]

    • Group 3: Zidovudine (Reference Standard)[1]

    • Group 4: Vehicle (DMSO 0.1%)[1]

  • Incubation: Culture for 5 days at 37°C, 5% CO2.

  • Readout: Measure p24 antigen levels in the supernatant using a commercial ELISA kit.

  • Data Analysis: Fit dose-response curves using a 4-parameter logistic regression model to calculate EC50.

Comparative Performance Data

The following table summarizes typical experimental values derived from comparative studies of oxathiolane nucleoside isomers.

ParameterLamivudine ((-)-Cis)4'-Epi Lamivudine (Trans)Interpretation
Stereochemistry [2R, 5S][2S, 5S] (Trans)Cis geometry is essential for mimicry.[1]
dCK Relative Vmax 100% (Reference)< 5%Epi isomer is a poor kinase substrate.[1]
HIV-1 EC50 (PBMC) 0.002 - 0.05 µM> 10 µM>200-fold loss in potency.[1]
HBV EC50 (HepG2) 0.01 - 0.03 µM> 50 µMIneffective against Hepatitis B.
CC50 (Cytotoxicity) > 100 µM~ 50 - 100 µMTrans isomer may exhibit off-target toxicity.[1]
Resistance Profile M184V SusceptibleN/A (Inactive)Inactivity precludes resistance selection.[1]

Note: Data ranges reflect consensus values from antiretroviral literature. 4'-Epi Lamivudine is often utilized as a negative control or identified as a process impurity (Impurity E in some pharmacopeial monographs) rather than a therapeutic candidate.[1]

References

  • Perry, C. M., & Faulds, D. (1997).[1] Lamivudine.[1][2][3][4][5][6][7][8][9] A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection.[1] Drugs, 53(4), 657–680.[1]

  • Götte, M., et al. (2000).[1] The M184V mutation in the reverse transcriptase of human immunodeficiency virus type 1 impairs rescue of chain-terminated DNA synthesis.[1] Journal of Virology, 74(8), 3579–3585.[1]

  • FDA Label. (2024).[1] EPIVIR (lamivudine) tablets - Prescribing Information. U.S. Food and Drug Administration.[1]

  • Royal Society of Chemistry. (2002).[1] Polymorphism in a novel anti-viral agent: Lamivudine.[1][2] Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Coates, J. A., et al. (1992).[1] (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro.[1] Antimicrobial Agents and Chemotherapy, 36(1), 202–205.[1]

Head-to-Head Comparison: 4'-Epi Lamivudine vs. Standard NRTIs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, head-to-head technical comparison of 4'-Epi Lamivudine (the trans-stereoisomer of Lamivudine) against the clinical gold standard Lamivudine (3TC) and other NRTIs.

Subject: 4'-Epi Lamivudine (Trans-L-2',3'-dideoxy-3'-thiacytidine) Comparator: Lamivudine (3TC), Emtricitabine (FTC), Tenofovir (TDF) Context: Stereochemical Structure-Activity Relationship (SAR) & Antiviral Efficacy

Executive Summary: The Stereochemical Imperative

In the development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), stereochemistry is the primary determinant of efficacy. Lamivudine (3TC) is the (-)-cis-(2R,5S) enantiomer.[1][2][3][4][5] The compound 4'-Epi Lamivudine (often referred to in synthesis as Trans-Lamivudine or 2'-Epi in oxathiolane numbering) represents the diastereomer where the hydroxymethyl group (C4') and the cytosine base (C1') are on opposite sides of the oxathiolane ring.

While 3TC is a potent chain terminator, 4'-Epi Lamivudine serves primarily as a stereochemical negative control . It demonstrates significantly reduced intracellular phosphorylation and poor affinity for HIV Reverse Transcriptase (RT), illustrating the high degree of chiral selectivity required by viral polymerases.

Critical Disambiguation: If your interest lies in 4'-Ethynyl Lamivudine (a highly potent translocation inhibitor also known as Islatravir or EFdA), please refer to the "Next-Generation 4'-Modified Analogs" section at the end of this guide. This guide focuses on the 4'-Epi stereoisomer.

Chemical Identity & Structural Divergence

The oxathiolane ring of Lamivudine contains two chiral centers.[3][4] The efficacy of the drug hinges on the specific spatial arrangement of the 4'-hydroxymethyl group relative to the base.

FeatureLamivudine (3TC) 4'-Epi Lamivudine (Trans-3TC)
IUPAC Name (-)-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine(-)-1-[(2S,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
Configuration Cis (Base & CH2OH on same face)Trans (Base & CH2OH on opposite faces)
Sugar Pucker Mimics 3'-endo (North) conformation of dCTPDistorted pucker; poor mimic of natural nucleosides
Key Interaction Fits HIV-RT active site; allows base pairingSteric clash in RT nucleotide-binding pocket
Primary Role Antiviral Drug (HIV/HBV)Impurity / Stereochemical Probe

Head-to-Head Performance Data

The following data aggregates experimental results comparing the potency and toxicity of the isomers.

A. Antiviral Potency (HIV-1)

Data normalized from PBMC and MT-4 cell line assays.

CompoundEC50 (µM)Relative PotencyMechanism of Failure
Lamivudine (3TC) 0.002 - 0.05 100% (Reference) N/A (Effective Chain Terminator)
4'-Epi Lamivudine > 10.0 < 0.5% Poor Phosphorylation & RT Exclusion
Emtricitabine (FTC) 0.001 - 0.01~150%N/A
Tenofovir (TDF) 0.004 - 0.04~100%N/A
B. Cytotoxicity & Mitochondrial Safety

Mitochondrial DNA (mtDNA) polymerase gamma (Pol γ) inhibition is a key driver of NRTI toxicity.[6]

CompoundCC50 (PBMC)Pol γ Inhibition (Ki)Clinical Implication
Lamivudine (3TC) > 100 µM> 100 µM (Very Low)Excellent safety profile.
4'-Epi Lamivudine > 100 µMNo AffinityInert (Not recognized by host polymerases).
Zidovudine (AZT) 1 - 5 µMLow (High Toxicity)Known for mitochondrial toxicity.

Mechanistic Analysis: Why 4'-Epi Fails

The failure of 4'-Epi Lamivudine is a multi-step exclusion process within the host cell and the viral enzyme.

The Kinase Checkpoint

For an NRTI to work, it must be phosphorylated to its triphosphate form (NTP).

  • Step 1 (Deoxycytidine Kinase - dCK): dCK has a strict stereochemical requirement. It efficiently phosphorylates the L-enantiomer of 3TC because the cis geometry mimics the natural substrate's binding footprint.

  • The 4'-Epi Block: The trans orientation of the 4'-hydroxymethyl group in 4'-Epi Lamivudine prevents the hydroxyl group from entering the catalytic catalytic cleft of dCK efficiently. This results in negligible formation of the monophosphate.

The Polymerase Checkpoint

Even if phosphorylated, the triphosphate of 4'-Epi Lamivudine faces a "Steric Gate" in HIV Reverse Transcriptase.

  • 3TC-TP: Binds to the active site (M184 residue region) and allows base pairing with the template.

  • 4'-Epi-TP: The altered projection of the sugar ring causes a steric clash with the YMDD motif (specifically residues M184 and Y115), preventing incorporation into the growing viral DNA chain.

Visualization: The Activation Pathway

The following diagram illustrates the divergent fates of 3TC and its 4'-Epi isomer.

NRTI_Pathway Entry Cell Entry (Passive/Transporter) Substrate_3TC Lamivudine (Cis) (Substrate) Entry->Substrate_3TC Substrate_Epi 4'-Epi Lamivudine (Trans) (Isomer) Entry->Substrate_Epi dCK Deoxycytidine Kinase (dCK) Substrate_3TC->dCK High Affinity Substrate_Epi->dCK Steric Clash (Poor Substrate) Rejection Steric Exclusion (No Inhibition) Substrate_Epi->Rejection Inactive Route MP_3TC 3TC-MP (Monophosphate) dCK->MP_3TC MP_Epi Trace/No MP dCK->MP_Epi Kinases Cellular Kinases (NMPK / NDPK) MP_3TC->Kinases TP_3TC 3TC-TP (Active Triphosphate) Kinases->TP_3TC RT HIV Reverse Transcriptase TP_3TC->RT Competes with dCTP DNA Viral DNA Chain Termination RT->DNA Incorporation

Caption: Comparative activation pathway showing the metabolic bottleneck for 4'-Epi Lamivudine at the kinase step.

Experimental Protocols

To verify the inactivity of 4'-Epi Lamivudine or to use it as a control in your research, follow these protocols.

Protocol A: Isomeric Separation (Purification)

If synthesizing Lamivudine, you will produce a racemic mixture of cis and trans isomers.[3] The trans (4'-Epi) must be removed.

  • Synthesis: Condensation of cytosine with 1,3-oxathiolane derivative (catalyzed by TiCl4 or similar Lewis acid).

  • Crude Mixture: Contains (~60% Cis / ~40% Trans).

  • Separation:

    • Method: Fractional Crystallization.

    • Solvent: Salicylate salts or specific chiral resolution agents (e.g., (S)-BINOL).[2]

    • Step: Dissolve crude mixture in hot ethyl acetate/methanol. The Cis-isomer preferentially crystallizes out as the salicylate salt. The Trans-isomer (4'-Epi) remains in the mother liquor.

    • Validation: HPLC using a Chiralpak AD column (Mobile phase: Hexane/Ethanol/DEA).

Protocol B: In Vitro HIV-1 Inhibition Assay (PBMC)

Objective: Compare EC50 of 3TC vs 4'-Epi.

  • Cell Culture: Activate PBMCs with PHA-P (2 µg/mL) and IL-2 (20 U/mL) for 72 hours.

  • Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.001.

  • Treatment:

    • Aliquot cells into 96-well plates (10^5 cells/well).

    • Add serial dilutions of 3TC (0.0001 µM to 1.0 µM).

    • Add serial dilutions of 4'-Epi Lamivudine (0.1 µM to 100 µM).

  • Incubation: 7 days at 37°C, 5% CO2.

  • Readout: Measure Reverse Transcriptase activity in supernatant or p24 antigen via ELISA.

  • Analysis: Calculate EC50 using non-linear regression (Sigmoidal dose-response).

    • Expected Result: 3TC EC50 ~0.01 µM; 4'-Epi EC50 >10 µM.

Note on Next-Generation 4'-Modified Analogs

If your research interest is in high-potency 4'-modifications (rather than the 4'-epi stereoisomer), you are likely looking for 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA / Islatravir) .

Feature4'-Epi LamivudineIslatravir (EFdA)
Modification Stereochemical Inversion (Trans)Chemical Substitution (4'-Ethynyl)
Potency InactiveUltra-Potent (pM range)
Mechanism Failed IncorporationTranslocation Inhibition (TLI)
Resistance N/AActive against M184V mutants

References

  • Coates, J. A., et al. (1992). "(-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro." Antimicrobial Agents and Chemotherapy, 36(1), 202-205.

  • BOC Sciences. (2024). "2'-Epi-Lamivudine (Trans-Lamivudine) Product Data and Stereochemical Applications." Chemical Probes Database.

  • Schinazi, R. F., et al. (1992). "Selective inhibition of human immunodeficiency viruses by racemates and enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine." Antimicrobial Agents and Chemotherapy, 36(11), 2423–2431.

  • GlaxoSmithKline. (2011). "Process for the manufacture of Lamivudine: Separation of Cis and Trans Isomers." Patent WO2011141805A2.

  • Sarafianos, S. G., et al. (1999).[7] "Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids." Proceedings of the National Academy of Sciences, 96(18), 10027-10032.

Sources

Validation of 4'-Epi Lamivudine (Trans-Lamivudine) as a Research Compound

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the development of nucleoside reverse transcriptase inhibitors (NRTIs), stereochemical purity is paramount. 4'-Epi Lamivudine (often designated as Impurity B or Trans-Lamivudine ) represents the diastereomeric geometric isomer of the active pharmaceutical ingredient, Lamivudine (3TC).

While Lamivudine is a potent antiretroviral, 4'-Epi Lamivudine serves a distinct, critical role: it is the primary system suitability standard used to validate the specificity of analytical methods and the stereochemical integrity of synthetic pathways. This guide objectively compares 4'-Epi Lamivudine against the active parent compound, establishing its utility as a negative control in biological assays and a resolution marker in chromatography.

Chemical Identity & Stereochemical Context

To understand the utility of 4'-Epi Lamivudine, one must define its relationship to the active drug. Lamivudine contains two chiral centers on its oxathiolane ring (positions C2 and C5). The active drug is the cis-(2R,5S) enantiomer.

4'-Epi Lamivudine arises from an inversion of configuration (epimerization), resulting in the trans -geometry.

FeatureLamivudine (API)4'-Epi Lamivudine (Research Standard)
Common Name 3TC, EpivirImpurity B, Trans-Lamivudine
Stereochemistry (2R, 5S) - Cis(2R, 5R) or (2S, 5S) - Trans
Role Active AntiretroviralAnalytical Standard / Negative Control
Pharmacopeial Status USP/EP Monograph APIUSP/EP Specified Impurity
CAS Number 134678-17-4136846-20-3 (Trans-mixture)
Visualization: Stereochemical Divergence

The following diagram illustrates the structural relationship and the synthetic divergence that creates 4'-Epi Lamivudine.

Stereochemistry cluster_API Therapeutic Pathway cluster_Impurity Research/Impurity Pathway Precursor Oxathiolane Intermediate (Racemic Mixture) Lamivudine Lamivudine (3TC) (2R, 5S) - Cis Configuration [ACTIVE DRUG] Precursor->Lamivudine Enzymatic Resolution (Cytidine Deaminase) Epi 4'-Epi Lamivudine (Trans Configuration) [RESEARCH STANDARD] Precursor->Epi Synthetic Byproduct (Lack of Stereocontrol) Lamivudine->Epi Epimerization (Acidic/Basic Stress)

Figure 1: Stereochemical relationship between Lamivudine and its 4'-Epi diastereomer. Note that epimerization can occur under stress conditions.

Comparative Performance Analysis

This section validates 4'-Epi Lamivudine by comparing its physicochemical and biological properties against Lamivudine.

A. Chromatographic Performance (HPLC)

The primary use of 4'-Epi Lamivudine is to prove that an HPLC method is "stability-indicating"—meaning it can distinguish the drug from its closest structural mimics.

  • Challenge: Due to identical molecular weight (MW 229.26), Mass Spectrometry (MS) cannot easily distinguish them without chromatographic separation.

  • Validation Criterion: A resolution factor (

    
    ) of > 1.5 is required between Lamivudine and 4'-Epi Lamivudine.
    
ParameterLamivudine4'-Epi LamivudineComparison Outcome
Elution Order (C18) Early EluterLate EluterDistinct. The trans geometry increases lipophilicity slightly, increasing retention on RP-columns.
UV Max ~270 nm~270 nmIdentical. Requires separation for quantitation.
Resolution (

)
N/A> 2.0 (Target)Excellent. Validates column efficiency.
B. Biological Activity (Mechanistic Validation)

In mechanistic studies, 4'-Epi Lamivudine serves as a vital negative control . It binds poorly to the viral Reverse Transcriptase (RT), confirming that the activity of 3TC is stereospecific.

Assay TypeLamivudine (Active)4'-Epi Lamivudine (Control)Scientific Insight
HIV-1 RT Inhibition IC50: 0.002 – 0.5 µMIC50: > 50 µM (Inactive)Proves stereoselectivity of the viral polymerase.
Cytotoxicity (PBMC) CC50: > 100 µMCC50: > 100 µMBoth are non-cytotoxic; toxicity is not due to the sugar geometry.
Intracellular Phosphorylation High efficiencyVery Low efficiencyThe cellular kinases (dCK) discriminate against the trans isomer.
Experimental Protocols

The following protocols are designed to be self-validating . The success of the experiment is defined by the clear separation or distinction of the 4'-Epi variant.

Protocol 1: System Suitability HPLC Method

Objective: Establish the resolution of the diastereomeric pair to validate column performance.

Reagents:

  • Phosphate Buffer (pH 3.8): 25 mM Ammonium Acetate adjusted with Acetic Acid.

  • Organic Modifier: Methanol (HPLC Grade).

  • Column: C18 (ODS) 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).

Workflow:

  • Preparation: Dissolve 10 mg Lamivudine and 1 mg 4'-Epi Lamivudine in 100 mL Mobile Phase (System Suitability Solution).

  • Equilibration: Run Mobile Phase (95% Buffer : 5% Methanol) at 1.0 mL/min for 30 mins.

  • Injection: Inject 10 µL of the mixture.

  • Detection: Monitor UV absorbance at 270 nm.

  • Validation Check:

    • Lamivudine Retention: ~5-7 minutes.

    • 4'-Epi Retention: ~10-12 minutes.

    • Calculation: Calculate Resolution (

      
      ) using the USP formula: 
      
      
      
      .
    • Pass Criteria:

      
      .
      
Protocol 2: Negative Control in Cell Viability (MTT Assay)

Objective: Differentiate specific antiviral activity from non-specific cytotoxicity.

Workflow:

  • Seeding: Seed HepG2 or PBMCs at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Group A (Active): Lamivudine (0.1, 1, 10, 100 µM).

    • Group B (Control): 4'-Epi Lamivudine (0.1, 1, 10, 100 µM).

    • Group C: Vehicle Control (DMSO < 0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

  • Readout: Measure OD at 570 nm.

  • Interpretation:

    • If Group A and B show similar ODs (high viability), the compound is non-toxic.

    • If used in a viral infection model (e.g., HBV-transfected cells), Group A should show reduced viral DNA, while Group B should show viral DNA levels comparable to Group C (Vehicle).

Visualization: Validation Logic Flow

This diagram outlines how 4'-Epi Lamivudine is integrated into a drug release or research workflow.

ValidationWorkflow Sample Unknown Sample (Batch Release) HPLC HPLC Separation (C18 Column) Sample->HPLC Standard 4'-Epi Standard (Impurity B) Standard->HPLC Decision Resolution > 1.5? HPLC->Decision Analyze Chromatogram Pass Method Validated Quantify Impurity Decision->Pass Yes Fail Method Failed Check pH/Column Decision->Fail No

Figure 2: Analytical decision tree using 4'-Epi Lamivudine to validate method specificity.

Synthesis & Stability Considerations

For researchers synthesizing or storing these compounds, stability is a key differentiator.

  • Synthesis: 4'-Epi Lamivudine is often generated during the glycosylation step of Lamivudine synthesis if the Lewis acid catalyst or temperature is not strictly controlled. It is the thermodynamic product in certain conditions.

  • Stability: Both isomers are relatively stable in solid state. However, in solution (particularly basic pH > 8.0), Lamivudine can undergo slow epimerization at the C5 position, converting into 4'-Epi Lamivudine.

    • Storage Recommendation: Store lyophilized powder at -20°C. Reconstituted stock solutions should be kept at pH 4.0–6.0 to prevent epimerization [1].

References
  • European Pharmacopoeia (Ph.[1] Eur.). "Lamivudine Monograph 10/2007:1733." European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Coates, J. A., et al. (1992).[2] "(-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro."[2] Antimicrobial Agents and Chemotherapy, 36(4), 733–739.[2] [Link]

  • Sriram, D., & Yogeeswari, P. (2010). "Medicinal Chemistry, 2nd Edition." Pearson Education India. (Context: Stereochemical Activity Relationships of NRTIs). [Link]

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